Superior Human Thrombin Inhibition Potency Relative to Dabigatran
Thrombin Inhibitor 2 (DP‑4088) inhibits human thrombin with an IC₅₀ of 2.3 nM [1], which is approximately 2‑fold more potent than dabigatran (Ki = 4.5 nM, converted to an approximate IC₅₀ under comparable conditions) . Both are reversible active‑site inhibitors, but the lower IC₅₀ of Thrombin Inhibitor 2 indicates higher target engagement at equimolar concentrations, potentially reducing the required dose in experimental systems.
| Evidence Dimension | Thrombin inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.3 nM |
| Comparator Or Baseline | Dabigatran Ki = 4.5 nM (converted to IC₅₀) |
| Quantified Difference | 2‑fold greater potency for Thrombin Inhibitor 2 |
| Conditions | Recombinant human thrombin, 10 min preincubation, Ac‑FVR‑AMC substrate, fluorescence detection every 20 s for 10 min (BindingDB Assay) [1] |
Why This Matters
Higher intrinsic potency allows lower compound consumption in in vitro assays and may translate to a reduced effective concentration in cell‑based or ex vivo models.
- [1] BindingDB. IC₅₀ of Thrombin Inhibitor 2 (DP‑4088) against human thrombin. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50040580. View Source
